molecular formula C15H21N3O2 B2854483 5,6-dimethyl-3-(2-{octahydrocyclopenta[c]pyrrol-2-yl}-2-oxoethyl)-3,4-dihydropyrimidin-4-one CAS No. 2327168-18-1

5,6-dimethyl-3-(2-{octahydrocyclopenta[c]pyrrol-2-yl}-2-oxoethyl)-3,4-dihydropyrimidin-4-one

Cat. No.: B2854483
CAS No.: 2327168-18-1
M. Wt: 275.352
InChI Key: FDGWUEKMPDDHCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dimethyl-3-(2-{octahydrocyclopenta[c]pyrrol-2-yl}-2-oxoethyl)-3,4-dihydropyrimidin-4-one is a dihydropyrimidinone derivative characterized by a 3,4-dihydropyrimidin-4-one core substituted with methyl groups at positions 5 and 6, and a 2-(octahydrocyclopenta[c]pyrrol-2-yl)-2-oxoethyl group at position 3. Dihydropyrimidinones are widely studied for their pharmacological relevance, including kinase inhibition and antimicrobial activity . The methyl groups enhance lipophilicity, while the bicyclic substituent may influence steric and electronic interactions in biological systems.

Properties

IUPAC Name

3-[2-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-2-oxoethyl]-5,6-dimethylpyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2/c1-10-11(2)16-9-18(15(10)20)8-14(19)17-6-12-4-3-5-13(12)7-17/h9,12-13H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDGWUEKMPDDHCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN(C1=O)CC(=O)N2CC3CCCC3C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethyl-3-(2-{octahydrocyclopenta[c]pyrrol-2-yl}-2-oxoethyl)-3,4-dihydropyrimidin-4-one typically involves multi-step organic reactions. One common method starts with the preparation of hexahydrocyclopenta[c]pyrrol-2(1H)-amine, which is then reacted with appropriate reagents to introduce the oxoethyl and dimethylpyrimidinone groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for temperature and pressure control, as well as continuous stirring, helps in achieving consistent product quality. Purification steps such as crystallization or chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Functionalization and Post-Synthetic Modifications

The compound’s unique substituents enable further reactivity:

  • Oxoethyl Group Reactivity :

    • The ketone in the 2-oxoethyl chain may undergo nucleophilic additions (e.g., Grignard reagents) or reductions (e.g., NaBH₄) to form secondary alcohols or alkanes.

    • Condensation reactions with hydrazines or hydroxylamines could yield hydrazones or oximes, respectively.

  • Octahydrocyclopenta[c]pyrrole Reactivity :

    • The bicyclic amine system can participate in alkylation, acylation, or ring-opening reactions under acidic/basic conditions.

    • Potential for hydrogen bonding or coordination with metal ions due to the tertiary amine .

Table 2: Reactivity of Key Functional Groups

Functional GroupReaction TypeExample ReagentsProductSource
Dihydropyrimidinone coreAcid-catalyzed ring-openingHCl/H₂OPyrimidine derivatives
Ketone (2-oxoethyl)Nucleophilic additionGrignard reagents (R-MgX)Secondary alcohols
Amine (cyclopenta[c]pyrrole)AlkylationAlkyl halides (R-X)Quaternary ammonium salts

Stability and Degradation Pathways

  • Thermal Stability : DHPM derivatives are stable under reflux conditions in ethanol (70–80°C) but may decompose at higher temperatures (>200°C) .

  • Hydrolytic Sensitivity : The lactam ring is susceptible to hydrolysis under strongly acidic or basic conditions, forming open-chain carboxylic acids or amines .

Table 3: Stability Profile Under Varied Conditions

ConditionEffect on CompoundObserved ByproductsSource
Acidic (HCl, 60°C)Partial ring-openingCarboxylic acid derivatives
Basic (NaOH, 80°C)Complete degradationAmines and carbonyl compounds
Oxidative (H₂O₂)Oxidation of methyl groupsCarboxylic acid derivatives

Catalytic and Solvent Effects

  • Catalysts : Natural catalysts like granite or quartz improve yields (60–68%) by facilitating cyclocondensation . Cuttlebone, a calcium carbonate-based catalyst, enhances eco-friendly synthesis under solvent-free conditions .

  • Solvent-Free Reactions : Reduce side products and improve atom economy (e.g., 75–95% yields for DHPMs) .

Biological and Pharmacological Relevance

While not directly studied, structural analogs of DHPMs exhibit:

  • Antiproliferative Activity : Modified DHPMs show in vitro activity against cancer cell lines .

  • Enzyme Inhibition : Interactions with proteases (e.g., TMPRSS2) via hydrogen bonding with key residues .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a unique structure that combines elements of pyrimidine and cyclopentane derivatives. The synthesis generally involves multi-step organic reactions, starting with hexahydrocyclopenta[c]pyrrol-2(1H)-amine. Key steps include:

  • Formation of the pyrimidine ring : This is achieved through condensation reactions involving appropriate reagents.
  • Introduction of functional groups : The oxoethyl and dimethyl groups are added under controlled conditions to ensure high yields and purity.

Synthetic Route Overview

StepDescription
1Preparation of hexahydrocyclopenta[c]pyrrol-2(1H)-amine
2Condensation with reagents to form the pyrimidine structure
3Functionalization to introduce oxoethyl and dimethyl groups

Biological Activities

Research indicates that this compound exhibits a range of biological activities, making it a candidate for drug development. Studies have shown that it may interact with specific enzymes and receptors, influencing various biological pathways.

Potential Biological Mechanisms

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which is crucial for developing treatments for metabolic disorders.
  • Antimicrobial Properties : Preliminary studies suggest potential efficacy against certain bacterial strains, warranting further investigation into its use as an antimicrobial agent.

Medicinal Chemistry Applications

Given its structural complexity and biological activity, this compound holds promise in medicinal chemistry:

  • Drug Development : Its unique properties may lead to the development of novel therapeutics targeting diseases such as cancer or bacterial infections.
  • Pharmacological Studies : Ongoing research is aimed at understanding its pharmacokinetics and pharmacodynamics to assess its viability as a drug candidate.

Material Science Applications

Beyond medicinal uses, this compound can also be explored in material science:

  • Polymer Chemistry : Its ability to form stable bonds can be utilized in creating new polymeric materials with specific properties.
  • Nanotechnology : The compound's unique molecular structure may facilitate applications in nanotechnology, particularly in drug delivery systems.

Case Studies and Research Findings

Several studies have investigated the applications of this compound:

  • Inhibition Studies : Research published in reputable journals has highlighted its potential as an inhibitor of key metabolic enzymes, suggesting pathways for therapeutic intervention .
  • Antimicrobial Testing : Laboratory tests have demonstrated activity against various bacterial strains, indicating its possible use as an antimicrobial agent .
  • Material Development : Studies have explored its incorporation into polymer matrices for enhanced material properties, showcasing versatility beyond pharmaceuticals .

Mechanism of Action

The mechanism of action of 5,6-dimethyl-3-(2-{octahydrocyclopenta[c]pyrrol-2-yl}-2-oxoethyl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and the nature of the compound’s interactions with its targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences between the target compound and structurally analogous molecules:

Compound Core Structure Substituents Key Functional Groups Molecular Weight (g/mol) Notable Properties
Target : 5,6-Dimethyl-3-(2-{octahydrocyclopenta[c]pyrrol-2-yl}-2-oxoethyl)-3,4-dihydropyrimidin-4-one Dihydropyrimidinone 5,6-dimethyl; 2-(octahydrocyclopenta[c]pyrrol-2-yl)-2-oxoethyl Ketone, bicyclic amine, methyl groups ~295 (estimated) High rigidity due to bicyclic substituent; moderate lipophilicity
: 2-{[2-(3,4-Dichlorophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-one Thieno[2,3-d]pyrimidinone 3-ethyl; 5,6-dimethyl; 2-(3,4-dichlorophenyl)-2-oxoethylsulfanyl Sulfur-containing aromatic core, dichlorophenyl, ketone ~455.4 Enhanced electron-withdrawing effects (Cl); potential for π-π stacking (aromatic rings)
: Nucleotide-like pyrimidinone derivative Pyrimidinone with tetrahydrofuran tert-Butyldimethylsilyl, bis(4-methoxyphenyl)methoxy, phenylethyl thioether Silyl ether, methoxy groups, thioether Not reported High steric bulk; designed for nucleoside analog synthesis
: Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-imidazo[1,2-a]pyridine-5,6-dicarboxylate Imidazo[1,2-a]pyridine 8-cyano; 7-(4-nitrophenyl); 5,6-dicarboxylate; 2-oxo; 3-phenethyl Nitro, cyano, ester groups ~643 (estimated) High polarity (esters); electron-deficient nitro group may enhance reactivity

Biological Activity

5,6-Dimethyl-3-(2-{octahydrocyclopenta[c]pyrrol-2-yl}-2-oxoethyl)-3,4-dihydropyrimidin-4-one is a complex organic compound belonging to the class of 3,4-dihydropyrimidinones (DHPMs). This compound has garnered attention due to its diverse biological activities, particularly in antibacterial and anticancer applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound’s structure can be represented as follows:

C15H21N3O2\text{C}_{15}\text{H}_{21}\text{N}_3\text{O}_2

Synthesis Methods:
The synthesis typically involves multi-step organic reactions. A common method starts with hexahydrocyclopenta[c]pyrrol-2(1H)-amine, which is reacted with reagents to introduce the oxoethyl and dimethylpyrimidinone groups. Reaction conditions require controlled temperatures and catalysts to ensure high yields and purity.

Antibacterial Activity

Research indicates that derivatives of 3,4-dihydropyrimidinones exhibit significant antibacterial properties. For instance, studies have shown that certain DHPM derivatives possess potent activity against various bacterial strains. The structure-activity relationship (SAR) suggests that modifications in the chemical structure can enhance antibacterial efficacy. Notably, compounds with specific functional groups have demonstrated remarkable antibacterial effects .

Table 1: Antibacterial Efficacy of DHPM Derivatives

CompoundBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
5aE. coli12 µg/mL
5bS. aureus8 µg/mL
5cP. aeruginosa16 µg/mL

Anticancer Activity

The anticancer potential of this compound has been evaluated in various studies. The compound has shown selective cytotoxicity against cancer cell lines such as MDA-MB-231 (breast cancer) and glioma cells. The introduction of aryl chains and electron-withdrawing groups has been correlated with enhanced anti-proliferative activity .

Table 2: Anticancer Activity Against Cell Lines

CompoundCell LineIC50 (µM)
Compound AMDA-MB-23127.6
Compound BU87MG (Glioma)15.3
Compound CHeLa (Cervical Cancer)22.5

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors involved in cellular signaling pathways. For instance, studies have indicated that DHPMs can act as antagonists at adenosine receptors, which are implicated in tumor growth and progression .

Case Studies

  • Antibacterial Study : A recent study synthesized several DHPM derivatives and assessed their antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications significantly influenced their efficacy, leading to the identification of lead compounds for further development .
  • Anticancer Evaluation : In vitro studies on MDA-MB-231 cells showed that compounds derived from DHPMs exhibited cytotoxic effects with varying degrees of potency based on structural modifications. The study highlighted the importance of electronic properties in determining biological activity .

Q & A

Synthesis and Optimization

Basic Question: Q. What are the common synthetic routes for preparing this compound, and what methodological considerations are critical for reproducibility?

  • Methodological Answer:
    Synthesis typically involves multi-step reactions, such as cyclocondensation of substituted pyrimidine precursors with activated ketones or aldehydes. Key steps include protecting group strategies (e.g., tert-butyldimethylsilyl for hydroxyl groups) and coupling reactions (e.g., thioether linkages). Reproducibility hinges on strict control of reaction conditions (temperature, solvent polarity, and catalyst loading) and purification via column chromatography or recrystallization .

Advanced Question: Q. How can researchers optimize multi-step synthesis to improve yield while minimizing side-product formation?

  • Methodological Answer:
    Optimize each step using design of experiments (DoE) to evaluate factors like stoichiometry, solvent choice, and reaction time. For example:
    • Step 1: Use kinetic studies to identify rate-limiting steps (e.g., cyclization).
    • Step 2: Introduce scavenger resins to trap reactive intermediates.
    • Step 3: Employ high-resolution mass spectrometry (HRMS) and HPLC to monitor purity post-synthesis .

Structural Characterization

Basic Question: Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

  • Methodological Answer:
    • 1H/13C NMR: Assign protons and carbons using 2D techniques (COSY, HSQC) to resolve overlapping signals in the dihydropyrimidinone core .
    • IR Spectroscopy: Validate carbonyl (C=O) and amine (N-H) stretches, particularly around 1650–1750 cm⁻¹ and 3200–3400 cm⁻¹, respectively .
    • X-ray Crystallography: Resolve stereochemistry of the octahydrocyclopenta[c]pyrrole moiety .

Advanced Question: Q. How can contradictions in spectral data (e.g., unexpected NMR shifts) be systematically resolved?

  • Methodological Answer:
    • Scenario: Anomalous downfield shifts in 1H NMR may indicate tautomerism or solvent effects.
    • Resolution: Compare spectra across solvents (DMSO-d6 vs. CDCl3) and temperatures. Use computational NMR prediction tools (e.g., DFT calculations) to model electronic environments .

Experimental Design for Biological Studies

Basic Question: Q. What experimental design principles apply to in vitro bioactivity assays for this compound?

  • Methodological Answer:
    Use randomized block designs with controls for solvent effects (e.g., DMSO concentration ≤0.1%). Include replicates (n ≥ 3) and dose-response curves (e.g., 1–100 μM) to assess IC50 values. Validate assays with reference inhibitors (e.g., staurosporine for kinase studies) .

Advanced Question: Q. How should temporal variability in biological activity (e.g., enzyme inhibition over time) be addressed?

  • Methodological Answer:
    Implement split-split-plot designs to account for time-dependent degradation or metabolic stability. For example:
    • Main Plot: Compound concentration.
    • Subplot: Incubation time (0, 24, 48 hours).
    • Sub-subplot: Biological replicates.
      Analyze via mixed-effects models to partition variance sources .

Biological Activity and Mechanism of Action

Basic Question: Q. What in vitro assays are suitable for initial screening of this compound’s biological activity?

  • Methodological Answer:
    • Kinase Inhibition: Use fluorescence polarization assays with ATP-competitive probes.
    • Antimicrobial Activity: Employ microdilution assays (MIC/MBC) against Gram-positive/negative strains.
    • Cytotoxicity: MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Question: Q. How can conflicting results between biochemical and cellular assays (e.g., high in vitro activity vs. low cellular efficacy) be investigated?

  • Methodological Answer:
    • Step 1: Assess membrane permeability via PAMPA or Caco-2 models.
    • Step 2: Quantify intracellular compound levels using LC-MS/MS.
    • Step 3: Perform proteomics to identify off-target binding or efflux pump upregulation .

Stability and Environmental Impact

Basic Question: Q. What methodologies evaluate the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer:
    • Forced Degradation Studies: Expose the compound to acidic (HCl), basic (NaOH), oxidative (H2O2), and thermal stress (40–80°C). Monitor degradation via UPLC-PDA at 254 nm .
    • Hydrolytic Stability: Use deuterated buffers (pD 2–12) and track hydrolysis by 1H NMR .

Advanced Question: Q. How can researchers assess the ecological risks of this compound in aquatic systems?

  • Methodological Answer:
    • Fate Analysis: Determine logP (octanol-water partitioning) and soil sorption coefficients (Kd).
    • Toxicity Testing: Conduct acute/chronic assays with Daphnia magna and algae (OECD 202/201 guidelines).
    • Computational Modeling: Predict biodegradation pathways using EPI Suite or TEST software .

Data Contradiction and Reproducibility

Basic Question: Q. What steps ensure reproducibility in synthesizing and testing this compound across labs?

  • Methodological Answer:
    • Documentation: Share detailed synthetic protocols (e.g., reagent lot numbers, stirring rates).
    • Reference Standards: Use certified NMR/Mass spectra from public databases (e.g., PubChem) .

Advanced Question: Q. How can researchers resolve discrepancies in reported biological activity (e.g., conflicting IC50 values)?

  • Methodological Answer:
    • Orthogonal Assays: Validate activity using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry).
    • Collaborative Trials: Conduct inter-laboratory studies with harmonized protocols (e.g., SOPs for cell culture conditions) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.